molecular formula C8H14O4 B11946932 3,3-Dimethylhexanedioic acid CAS No. 16838-81-6

3,3-Dimethylhexanedioic acid

Cat. No.: B11946932
CAS No.: 16838-81-6
M. Wt: 174.19 g/mol
InChI Key: HFJYFTGXXSIVNL-UHFFFAOYSA-N
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Description

3,3-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is known for its unique structure, where two methyl groups are attached to the third carbon of the hexanedioic acid chain. The presence of these methyl groups influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylhexanedioic acid can be synthesized through various methods. One common approach involves the oxidation of 3,3-dimethylhexanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation without over-oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 3,3-dimethylhexane. Catalysts such as platinum or palladium are often used to facilitate the oxidation process. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylhexanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more oxidized derivatives, such as ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alcohols or amines in the presence of acid catalysts or dehydrating agents.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Esters or amides.

Scientific Research Applications

3,3-Dimethylhexanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals, including plasticizers, lubricants, and adhesives.

Mechanism of Action

The mechanism by which 3,3-dimethylhexanedioic acid exerts its effects depends on its interactions with molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s reactivity and biological activity. The presence of the methyl groups may also affect the compound’s steric properties, influencing its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    Adipic Acid: A dicarboxylic acid with a similar structure but without the methyl groups.

    Pimelic Acid: Another dicarboxylic acid with a longer carbon chain.

    Suberic Acid: A dicarboxylic acid with an eight-carbon chain.

Uniqueness: 3,3-Dimethylhexanedioic acid is unique due to the presence of the two methyl groups on the third carbon. This structural feature influences its chemical properties, reactivity, and potential applications. Compared to adipic acid, which is widely used in the production of nylon, this compound offers different reactivity and potential for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

3,3-dimethylhexanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2,5-7(11)12)4-3-6(9)10/h3-5H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJYFTGXXSIVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707315
Record name 3,3-Dimethylhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16838-81-6
Record name 3,3-Dimethylhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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